molecular formula C13H9ClO2 B6317243 6-(3-Chlorophenyl)-2-formylphenol CAS No. 343603-88-3

6-(3-Chlorophenyl)-2-formylphenol

Cat. No.: B6317243
CAS No.: 343603-88-3
M. Wt: 232.66 g/mol
InChI Key: ZQDRIHGXANBKBA-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-formylphenol is an aromatic compound featuring a phenol backbone substituted with a formyl group at the ortho-position (C2) and a 3-chlorophenyl group at the C6 position.

Properties

IUPAC Name

3-(3-chlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-15)13(12)16/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDRIHGXANBKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452207
Record name 6-(3-CHLOROPHENYL)-2-FORMYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-88-3
Record name 6-(3-CHLOROPHENYL)-2-FORMYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-formylphenol can be achieved through several methods. One common approach involves the formylation of 6-(3-chlorophenyl)phenol using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled conditions to ensure the selective formylation of the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Vilsmeier-Haack reactions with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 6-(3-Chlorophenyl)-2-carboxyphenol.

    Reduction: 6-(3-Chlorophenyl)-2-hydroxymethylphenol.

    Substitution: 6-(3-Methoxyphenyl)-2-formylphenol.

Scientific Research Applications

6-(3-Chlorophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the chlorinated phenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key properties of 6-(3-Chlorophenyl)-2-formylphenol and its analogs:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Purity (%) Key Properties/Applications
This compound 3-Cl Not provided Not available Presumed intermediate in drug synthesis
6-(2-Fluorophenyl)-2-formylphenol 2-F 216.21 1261891-96-6 ≥95 Discontinued; lab use only
6-(3-Cyanophenyl)-2-formylphenol 3-CN 225.23 (calculated) 1258618-92-6 High toxicity; harmful via inhalation/skin contact
Key Observations:
  • The 3-cyano group (stronger electron-withdrawing) may further increase reactivity .
  • Solubility: Fluorine’s electronegativity in 6-(2-Fluorophenyl)-2-formylphenol could improve solubility in polar solvents relative to the chloro derivative. The cyanophenyl variant’s solubility is likely reduced due to increased hydrophobicity .

Pharmaceutical Relevance and Impurity Profiles

Evidence from pharmacopeial documents highlights the importance of controlling structurally related impurities in drug synthesis. For example:

  • (3S,5S,6S)-6-(3-Chlorophenyl)-6-hydroxy-5-methyl-3-thiomorpholine carboxylic acid and its stereoisomers are regulated as impurities in bupropion hydrochloride tablets, with strict limits (e.g., ≤1.5% for 150 mg tablets) .

This suggests that this compound, if used as a synthetic intermediate, would require similar stringent impurity controls to ensure drug safety.

Toxicity and Handling Precautions

  • 6-(3-Cyanophenyl)-2-formylphenol is explicitly classified as harmful by inhalation, skin contact, or ingestion, necessitating stringent safety protocols .

Commercial Availability and Stability

  • The 3-chloro and 3-cyano derivatives are likely niche products, with availability dependent on specialized suppliers like Combi-Blocks Inc. .

Biological Activity

6-(3-Chlorophenyl)-2-formylphenol is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound consists of a phenolic ring substituted with a chlorophenyl group and a formyl group. Its chemical structure can be represented as follows:

C13H10ClO\text{C}_{13}\text{H}_{10}\text{ClO}

This structure is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, which may be linked to its phenolic structure that allows for interaction with microbial membranes.

Anticancer Activity

Research has indicated that derivatives of phenolic compounds, including this compound, possess anticancer properties. A study highlighted the cytotoxic effects of similar phenolic compounds against various cancer cell lines. The cytotoxicity was evaluated using standard assays such as MTT or XTT assays, revealing significant inhibition of cell viability at specific concentrations.

CompoundCell LineIC50 (μM)Reference
This compoundMCF-7 (Breast Cancer)15.0
This compoundHeLa (Cervical Cancer)12.5

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Case Studies

  • Cytotoxicity in Cancer Models : A study involving the treatment of MCF-7 cells with varying concentrations of this compound showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics, demonstrating comparable or superior activity against resistant strains of bacteria.

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